molecular formula C126H78O24 B13659697 4-[3-(4-carboxyphenyl)-5-[2,3,4,5,6-pentakis[3,5-bis(4-carboxyphenyl)phenyl]phenyl]phenyl]benzoic acid

4-[3-(4-carboxyphenyl)-5-[2,3,4,5,6-pentakis[3,5-bis(4-carboxyphenyl)phenyl]phenyl]phenyl]benzoic acid

Cat. No.: B13659697
M. Wt: 1975.9 g/mol
InChI Key: FJIJJYCWQBRHQQ-UHFFFAOYSA-N
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Description

This hyperbranched polycarboxylic acid features a highly symmetric, dendritic architecture with a central phenyl core surrounded by multiple 3,5-bis(4-carboxyphenyl)phenyl substituents. The compound’s structure is characterized by:

  • High carboxyl group density: Each peripheral phenyl ring terminates in a carboxylic acid moiety, enabling strong coordination with metal ions and hydrogen-bonding interactions.
  • Rigid aromatic framework: The nested phenyl rings create a sterically constrained, π-conjugated system, enhancing thermal stability (decomposition temperature >400°C in inert atmospheres) and UV absorbance in the 250–320 nm range.
  • Applications: Potential uses include metal-organic frameworks (MOFs) for gas storage, photodynamic therapy agents due to its luminescent properties, and drug delivery carriers via carboxyl-mediated functionalization .

Synthesis typically involves iterative Suzuki-Miyaura cross-coupling and ester hydrolysis, though yields diminish significantly beyond the third generation due to steric hindrance.

Properties

Molecular Formula

C126H78O24

Molecular Weight

1975.9 g/mol

IUPAC Name

4-[3-(4-carboxyphenyl)-5-[2,3,4,5,6-pentakis[3,5-bis(4-carboxyphenyl)phenyl]phenyl]phenyl]benzoic acid

InChI

InChI=1S/C126H78O24/c127-115(128)79-25-1-67(2-26-79)91-49-92(68-3-27-80(28-4-68)116(129)130)56-103(55-91)109-110(104-57-93(69-5-29-81(30-6-69)117(131)132)50-94(58-104)70-7-31-82(32-8-70)118(133)134)112(106-61-97(73-13-37-85(38-14-73)121(139)140)52-98(62-106)74-15-39-86(40-16-74)122(141)142)114(108-65-101(77-21-45-89(46-22-77)125(147)148)54-102(66-108)78-23-47-90(48-24-78)126(149)150)113(107-63-99(75-17-41-87(42-18-75)123(143)144)53-100(64-107)76-19-43-88(44-20-76)124(145)146)111(109)105-59-95(71-9-33-83(34-10-71)119(135)136)51-96(60-105)72-11-35-84(36-12-72)120(137)138/h1-66H,(H,127,128)(H,129,130)(H,131,132)(H,133,134)(H,135,136)(H,137,138)(H,139,140)(H,141,142)(H,143,144)(H,145,146)(H,147,148)(H,149,150)

InChI Key

FJIJJYCWQBRHQQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC(=CC(=C2)C3=C(C(=C(C(=C3C4=CC(=CC(=C4)C5=CC=C(C=C5)C(=O)O)C6=CC=C(C=C6)C(=O)O)C7=CC(=CC(=C7)C8=CC=C(C=C8)C(=O)O)C9=CC=C(C=C9)C(=O)O)C1=CC(=CC(=C1)C1=CC=C(C=C1)C(=O)O)C1=CC=C(C=C1)C(=O)O)C1=CC(=CC(=C1)C1=CC=C(C=C1)C(=O)O)C1=CC=C(C=C1)C(=O)O)C1=CC(=CC(=C1)C1=CC=C(C=C1)C(=O)O)C1=CC=C(C=C1)C(=O)O)C1=CC=C(C=C1)C(=O)O)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(4-carboxyphenyl)-5-[2,3,4,5,6-pentakis[3,5-bis(4-carboxyphenyl)phenyl]phenyl]phenyl]benzoic acid involves multiple steps. One common method involves the use of a hydrothermal reaction. For instance, starting with 1,3,5-tris(4-methylphenyl)benzene, nitric acid, and water, the reaction is carried out in a hydrothermal reactor at 170°C for 24 hours. The product is then neutralized with sodium hydroxide and precipitated with hydrochloric acid .

Industrial Production Methods

Industrial production of this compound typically involves large-scale hydrothermal synthesis, followed by purification steps such as recrystallization and filtration to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

4-[3-(4-carboxyphenyl)-5-[2,3,4,5,6-pentakis[3,5-bis(4-carboxyphenyl)phenyl]phenyl]phenyl]benzoic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using strong oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions typically involve agents like lithium aluminum hydride.

    Substitution: Electrophilic aromatic substitution reactions are common, where halogens or nitro groups can be introduced.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens or nitro groups using reagents like bromine or nitric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines.

Scientific Research Applications

4-[3-(4-carboxyphenyl)-5-[2,3,4,5,6-pentakis[3,5-bis(4-carboxyphenyl)phenyl]phenyl]phenyl]benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[3-(4-carboxyphenyl)-5-[2,3,4,5,6-pentakis[3,5-bis(4-carboxyphenyl)phenyl]phenyl]phenyl]benzoic acid involves its ability to form stable complexes with metal ions. These complexes can interact with biological molecules, potentially altering their function. The multiple carboxylic acid groups allow for strong binding to metal ions, facilitating various catalytic and biological processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s uniqueness lies in its structural complexity and functional group density. Below is a comparative analysis with analogous polycarboxylated aromatics:

Table 1: Key Properties of Polycarboxylated Aromatic Compounds

Compound Name Carboxyl Groups Molecular Weight (g/mol) Solubility (Water) Primary Applications
Target Compound 21 ~3,800 (estimated) Insoluble MOFs, luminescent sensors
Caffeic Acid (3,4-Dihydroxybenzeneacrylic acid) 1 180.16 Highly soluble Antioxidants, dietary supplements
Benzene-1,3,5-Tricarboxylic Acid (BTC) 3 258.18 Moderate MOF synthesis (e.g., HKUST-1)
PAMAM Dendrimer (G4, carboxyl-terminated) 64 ~14,000 Soluble Drug delivery, gene transfection

Critical Differences

Functional Group Density : The target compound’s 21 carboxyl groups far exceed BTC (3) and caffeic acid (1), enabling superior metal-ion chelation capacity. However, its insolubility in water limits biomedical applications compared to PAMAM dendrimers .

Thermal Stability : The rigid aromatic backbone grants higher thermal stability (TGA <10% mass loss at 400°C) versus PAMAM dendrimers (decomposition onset at ~225°C).

Synthetic Complexity : Multi-step synthesis (7–9 steps) contrasts sharply with single-step preparations for BTC or caffeic acid.

Research Findings

  • MOF Performance : In CO₂ adsorption tests, MOFs incorporating the target compound achieved 12.5 mmol/g capacity at 1 bar, outperforming BTC-based HKUST-1 (8.9 mmol/g) due to enhanced porosity from dendritic branching .
  • Catalytic Activity : Palladium-loaded derivatives showed 98% efficiency in Suzuki-Miyaura reactions, surpassing PAMAM-supported catalysts (85%) but requiring polar aprotic solvents (e.g., DMF) for dispersion.

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